1-(2,4-Difluorophenyl)cyclopentan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAZOLKGTMSJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=C(C=C(C=C2)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340120-25-3 | |
| Record name | 1-(2,4-difluorophenyl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Ascendancy of Fluorinated Cyclic Amine Scaffolds in Chemical Biology
The strategic incorporation of fluorine into cyclic amine frameworks has become a cornerstone of modern medicinal chemistry. These fluorinated scaffolds are prized for their ability to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of fluorine can lead to enhanced potency and a more desirable pharmacokinetic profile in drug candidates.
Fluorinated cyclic amines are recognized for their potential to exhibit a wide range of biological activities, including antifungal and antibacterial properties. The introduction of fluorine atoms can alter the electron distribution within a molecule, influencing its interactions with enzymes and receptors. This has led to a surge in research focused on the selective synthesis of these valuable scaffolds, aiming to create diverse libraries of compounds for biological screening.
Deconstructing 1 2,4 Difluorophenyl Cyclopentan 1 Amine: Structural Context and Rationale for Investigation
Established Synthetic Pathways for Cyclopentanamine Derivatives
The construction of the cyclopentanamine core is a fundamental challenge in organic synthesis. Several established methods are utilized to create this structural motif, often beginning with readily available cyclopentane precursors.
One of the most direct and widely used methods is the reductive amination of cyclopentanone (B42830). researchgate.net This process involves the reaction of cyclopentanone with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding primary amine. Various catalytic systems, including those based on ruthenium and niobium oxide, have been developed to improve the efficiency and selectivity of this transformation, minimizing competing side reactions. researchgate.net
Another classical approach involves the use of β-keto esters, such as ethyl 2-oxocyclopentane-1-carboxylate, which can react with various diamines to form enamine structures. researchgate.net These enamines serve as versatile intermediates that can be further modified and reduced to afford functionalized cyclopentanamine derivatives. researchgate.net
More contemporary methods include cycloaddition reactions. For instance, copper-catalyzed [3 + 2] cycloadditions of N-tosylcyclopropylamines with alkenes provide a pathway to diversified aminated cyclopentane derivatives, offering a route to build the ring system with the nitrogen atom already incorporated. organic-chemistry.org Similarly, a relay strategy combining ring-closing metathesis with a chiral amine-catalyzed Michael addition has been used to access substituted cyclopentanes in good yields and enantioselectivities. organic-chemistry.org
Table 1: Summary of Established Synthetic Pathways for Cyclopentanamine Derivatives
| Method | Starting Materials | Key Intermediates | Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination | Cyclopentanone, Ammonia/Amine Source | Imine/Enamine | Direct, widely applicable | researchgate.net |
| From β-Keto Esters | Ethyl 2-oxocyclopentane-1-carboxylate, Diamines | Enamine | Access to functionalized derivatives | researchgate.net |
| [3+2] Cycloaddition | N-Tosylcyclopropylamine, Alkenes | Metallacycle | Builds ring with incorporated nitrogen | organic-chemistry.org |
| Ring-Closing Metathesis/Michael Addition | Unsaturated precursors | N/A | High stereocontrol | organic-chemistry.org |
Stereoselective Synthesis of Fluorinated Cyclic Amines
The introduction of fluorine into cyclic amines can significantly modulate their physicochemical and biological properties. nih.govnih.govnottingham.ac.uk Achieving stereocontrol during these syntheses is crucial, as the spatial arrangement of the fluorine atom and other substituents can have a profound impact on the molecule's activity. Both enantioselective and diastereoselective strategies have been developed to address this challenge.
Creating a chiral center, particularly a fluorine-bearing stereocenter, with high enantioselectivity is a key objective in modern organic synthesis. A common strategy involves the asymmetric α-fluorination of a cyclic ketone precursor. This has been accomplished using organocatalysis, where chiral primary amines derived from Cinchona alkaloids promote the highly enantioselective reaction between a cyclic ketone and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). acs.orgacs.org The resulting α-fluoroketone can then be converted to the target amine via reductive amination.
Alternative enantioselective methods build the chiral amine functionality through different bond formations. The enantioselective intramolecular aza-Michael reaction of conjugated amides, catalyzed by a chiral phosphoric acid, can generate chiral fluorinated pyrrolidines and other N-heterocycles. acs.org For substrates with existing unsaturation, chiral aryl iodide-catalyzed fluorination of allylic amines affords access to β-fluoroaziridine building blocks with high diastereo- and enantioselectivity. nih.gov Furthermore, sequential strategies, such as combining an enantioselective Sharpless dihydroxylation with a subsequent diastereoselective electrophilic fluorodesilylation, have been used to create enantioenriched functionalized fluorinated carbocycles. nih.gov
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount. The inherent stereochemistry of a substrate can often be used to direct the outcome of a reaction. For example, in the electrophilic fluorodesilylation of endocyclic allylsilanes, the relative stereochemistry of the starting material significantly influences the level of diastereocontrol in the fluorination step. nih.gov
Reagent-controlled diastereoselectivity is also a powerful tool. An oxidative allene amination strategy using Selectfluor can deliver triply functionalized products containing C–F, C–N, and C–O bonds with high diastereoselectivity for the syn products. nih.gov In some cases, the presence of fluorine itself can dramatically alter reaction outcomes. For instance, in the aza-Henry (nitro-Mannich) reaction, the addition of non-fluorinated nitroalkanes to imines typically yields anti-products. However, the use of α-fluoro nitroalkanes can reverse this selectivity, favoring the formation of the rare syn-diastereomer. nih.gov This fluorine-induced diastereodivergence highlights the subtle electronic effects that can be exploited for stereochemical control. nih.gov High levels of diastereoselectivity have also been observed in the nucleophilic addition of carbanions to fluorinated imines. researchgate.net
Table 2: Key Stereoselective Strategies for Fluorinated Cyclic Amines
| Strategy | Methodology | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective | Asymmetric α-Fluorination | Chiral Primary Amine (Organocatalyst) | Creates chiral C-F bond from ketone precursor | acs.orgacs.org |
| Intramolecular aza-Michael | Chiral Phosphoric Acid | Enantioselective ring formation | acs.org | |
| Fluorination of Allylic Amines | Chiral Aryl Iodide | Forms enantioenriched β-fluoroaziridines | nih.gov | |
| Diastereoselective | Oxidative Allene Amination | Selectfluor | High syn-selectivity for C-F/C-N/C-O triads | nih.gov |
| Aza-Henry Reaction | α-Fluoro nitroalkanes | Fluorine reverses inherent anti-selectivity to syn | nih.gov | |
| Electrophilic Fluorodesilylation | N/A (Substrate Control) | Starting material stereochemistry directs outcome | nih.gov |
Functionalization of the Cyclopentane Ring in this compound Precursors
Introducing additional functionality onto the cyclopentane ring of precursors to this compound allows for the synthesis of a diverse range of analogues. Such modifications can be performed before or after the introduction of the key amine and aryl groups.
A powerful strategy for late-stage functionalization is transannular C–H functionalization . This approach enables the direct conversion of C–H bonds at positions remote from an existing functional group into new C-C or C-heteroatom bonds. For example, γ-selective transannular C–H arylation has been demonstrated on cyclopentane carboxylic acids, providing a method to install substituents at the C3 position relative to the carboxylate directing group. nih.gov This logic could be applied to a cyclopentane precursor to install functionality prior to its conversion into the final amine product.
Ring-closing metathesis (RCM) is a robust method for constructing functionalized cyclopentene rings from acyclic diene precursors. oregonstate.edu This approach allows for the incorporation of various substituents on the acyclic starting material, which are then carried into the final cyclic product. The resulting cyclopentene can be further elaborated, for instance, through hydrogenation to the saturated cyclopentane or through functionalization of the double bond.
The aza-Piancatelli rearrangement offers another route to functionalized cyclopentane precursors. This reaction transforms 2-furylcarbinols into highly substituted 4-aminocyclopentenones. researchgate.net These cyclopentenone scaffolds are valuable intermediates that can undergo a variety of transformations to install desired functional groups on the five-membered ring. researchgate.net
Derivatization Strategies for the Difluorophenyl Moiety
Modification of the 2,4-difluorophenyl ring is another avenue for creating analogues of the target compound. These strategies can involve altering the substitution pattern on a precursor phenyl ring before its attachment to the cyclopentane core or direct functionalization of the difluorophenyl moiety in a later-stage intermediate.
Modern transition-metal catalysis offers powerful tools for aromatic C–H functionalization. Palladium-catalyzed C–H fluorination of arenes using electrophilic fluorinating reagents like Selectfluor allows for the direct installation of fluorine atoms onto an aromatic ring. beilstein-journals.org This could potentially be used to introduce the second fluorine atom onto a mono-fluorophenyl precursor. For aryl precursors bearing other functional groups, such as triflates or bromides, palladium-catalyzed fluorination provides an efficient method for converting these groups to a C-F bond. beilstein-journals.org
Inspiration can also be drawn from the synthesis of related fluorinated compounds. For example, in the synthesis of fluconazole analogues, modifications to the difluorophenyl ring have been explored, including the introduction of other halogen atoms like bromine or chlorine at different positions on the aromatic ring. mdpi.com Such strategies could be adapted to synthesize analogues of this compound with varied electronic properties on the aryl moiety.
Exploration of Novel Reaction Conditions and Catalytic Systems
The field of organic synthesis is continually advancing, with new reaction conditions and catalytic systems offering milder, more efficient, and more selective routes to complex molecules. These innovations are highly relevant to the synthesis of fluorinated cyclic amines.
Photoredox catalysis has emerged as a transformative technology in organic chemistry. nottingham.ac.uk It utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. This approach has been successfully applied to the synthesis of fluorine-containing saturated nitrogen heterocycles. nottingham.ac.uknottingham.ac.uk For example, photoredox-catalyzed cyclization reactions of bromodifluoroethylamines provide a modular route to these valuable building blocks. nottingham.ac.uk The strongly electron-withdrawing nature of the fluorine atoms can be advantageous, preventing undesired oxidation of the amine and promoting the desired cyclization. nottingham.ac.uk
Novel catalytic systems based on transition metals continue to be developed. A copper-catalyzed three-component aminofluorination of alkenes has been reported, which allows for the direct, one-step formation of β-fluorinated amines from simple starting materials. nih.gov This method features high regioselectivity and a broad functional group tolerance. nih.gov
In the realm of organocatalysis, new catalysts are enabling previously challenging transformations. Chiral isothiourea catalysts have been developed for the highly enantioselective α-fluorination of carboxylic acids using NFSI as the fluorine source. mdpi.com This provides a direct route to chiral α-fluoro acids, which are versatile synthetic intermediates. The synergy between modern electrophilic fluorinating agents like Selectfluor and various catalytic platforms—including photoredox, organometallic, and organocatalytic systems—continues to expand the toolkit for constructing stereochemically complex fluorinated molecules. mdpi.com
Table 3: Examples of Novel Catalytic Systems and Conditions
| Methodology | Catalytic System | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Radical cyclization of halo-amines | Mild conditions, unique reactivity | nottingham.ac.uknottingham.ac.uk |
| Three-Component Aminofluorination | Copper catalyst, Et₃N•3HF | Alkene → β-Fluoroalkylamine | High atom economy, direct access | nih.gov |
| Asymmetric Fluorination | Chiral Isothiourea (Organocatalyst) | Carboxylic Acid → α-Fluoro Acid | Direct enantioselective C-F bond formation | mdpi.com |
| C-H Fluorination | Palladium catalyst, Selectfluor | Arene C-H → Arene C-F | Late-stage functionalization | beilstein-journals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the difluorophenyl ring, the aliphatic protons of the cyclopentane ring, and the amine protons.
The aromatic region will be the most complex due to proton-proton and proton-fluorine couplings. The proton at the C5 position of the phenyl ring is anticipated to appear as a multiplet, influenced by coupling to the adjacent proton and fluorine atom. The protons at the C3 and C6 positions will also present as complex multiplets due to coupling with each other and the neighboring fluorine atoms.
The cyclopentane ring protons are expected to show overlapping multiplets in the upfield region of the spectrum. Due to the chiral center at C1, the methylene (B1212753) protons on the cyclopentane ring are diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H (C5) | 7.20 - 7.40 | m | - |
| Aromatic H (C3, C6) | 6.80 - 7.10 | m | - |
| Cyclopentane CH₂ | 1.60 - 2.20 | m | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the structure. The chemical shifts will be influenced by the electronegativity of the attached fluorine and nitrogen atoms.
The carbon atoms of the difluorophenyl ring will appear in the downfield region (typically 100-165 ppm). The carbons directly bonded to fluorine (C2 and C4) will exhibit large coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The quaternary carbon of the cyclopentane ring (C1), attached to both the aromatic ring and the amine group, will be found further downfield compared to the other aliphatic carbons. The methylene carbons of the cyclopentane ring will resonate in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic C-F (C2, C4) | 155 - 165 | d |
| Aromatic C-H | 110 - 135 | d or dd |
| Aromatic Quaternary C | 120 - 140 | t |
| Cyclopentane C1 (Quaternary) | 55 - 65 | s |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet.
¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. hmdb.casigmaaldrich.com The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring.
Each fluorine signal will be split into a multiplet due to coupling with the aromatic protons. The magnitude of these couplings can provide further structural information. The chemical shifts of the fluorine atoms are sensitive to their electronic environment.
To unambiguously assign all proton and carbon signals, advanced two-dimensional NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in the difluorophenyl and cyclopentane rings.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons, such as C1 of the cyclopentane ring and the substituted carbons of the aromatic ring, by observing their correlations with nearby protons.
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would aid in assigning the methylene carbons of the cyclopentane ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
The molecular formula of this compound is C₁₁H₁₃F₂N, which corresponds to a monoisotopic mass of approximately 197.1016 Da. wpmucdn.com In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) is often the most abundant ion, which would be observed at approximately m/z 198.1089. wpmucdn.com
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. up.ac.za By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 197.1016 |
| [M+H]⁺ | 198.1089 |
Data sourced from PubChem. wpmucdn.com
Vibrational Spectroscopy (IR) and Electronic Absorption Spectroscopy (UV-Vis) Characterization
Vibrational and electronic absorption spectroscopy provide complementary information about the functional groups and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and the difluorophenyl groups. The N-H stretching vibrations of the primary amine are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-H stretching of the aromatic ring will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentane ring will be just below 3000 cm⁻¹. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-N stretching vibration for an aromatic amine is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The 2,4-difluorophenyl group acts as the primary chromophore. Benzene and its derivatives typically exhibit two absorption bands in the UV region. For substituted benzenes, these bands can be shifted. It is expected that this compound will show a primary absorption band around 200-220 nm and a secondary, less intense band around 260-280 nm, which is characteristic of the π → π* transitions in the aromatic ring. optica.orgnist.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
No published single-crystal X-ray diffraction data is available for this compound. This type of analysis would typically provide precise measurements of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. Without experimental data, a table of crystallographic parameters cannot be generated.
Electrochemical Characterization of this compound
There is no available literature detailing the electrochemical behavior of this compound. Electrochemical characterization, often conducted using techniques like cyclic voltammetry, would reveal information about the compound's oxidation and reduction potentials and the stability of its electrochemically generated species. In the absence of such studies, a data table of electrochemical properties cannot be compiled.
Reaction Mechanisms and Chemical Reactivity of 1 2,4 Difluorophenyl Cyclopentan 1 Amine
Investigation of Amine Functional Group Reactivity
The primary amine group (-NH₂) is a defining feature of 1-(2,4-difluorophenyl)cyclopentan-1-amine, imparting basic and nucleophilic properties to the molecule. libretexts.org The lone pair of electrons on the nitrogen atom is central to its reactivity, allowing it to participate in a variety of chemical reactions. libretexts.org
Key reactions involving the amine group include:
Basicity and Salt Formation: Like other aliphatic amines, it readily reacts with acids to form ammonium (B1175870) salts. This basicity is a fundamental characteristic used in purification and handling.
Alkylation: The amine can act as a nucleophile and react with alkyl halides. However, the reaction with primary and secondary amines can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts. openstax.orgmsu.edu
Acylation: Reaction with acid chlorides or acid anhydrides provides a more controlled transformation, typically yielding the corresponding N-acyl amide. This reaction is generally efficient for primary amines and is less prone to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine. openstax.org
Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates in organic synthesis.
| Reaction Type | Reagent | Product Type | General Significance |
|---|---|---|---|
| Salt Formation | Acids (e.g., HCl) | Ammonium Salt | Fundamental property; useful for purification. |
| Alkylation | Alkyl Halides (e.g., CH₃I) | Secondary/Tertiary Amines, Quaternary Salts | Can be difficult to control, often yields mixtures. openstax.org |
| Acylation | Acid Chlorides (e.g., CH₃COCl) | Amide | Controlled, high-yield reaction to form stable amides. openstax.org |
| Imine Formation | Aldehydes/Ketones | Imine (Schiff Base) | Formation of key synthetic intermediates. researchgate.net |
Transformations Involving the Cyclopentane (B165970) Ring System
The cyclopentane ring is a relatively stable aliphatic structure. Transformations typically require converting the amine into a suitable leaving group or introducing functionality elsewhere on the ring.
While the cyclopentane ring is generally stable, ring-opening can be induced under specific conditions. For cyclic amines, a common strategy to facilitate elimination or ring-opening is the Hofmann Elimination. openstax.org This process involves:
Exhaustive Methylation: The primary amine is treated with an excess of an alkylating agent, such as iodomethane, to form a quaternary ammonium salt.
Elimination: The resulting salt, when treated with a strong base like silver oxide (Ag₂O), undergoes an E2 elimination reaction. openstax.org The positively charged trimethylammonium group is an excellent leaving group.
In the case of this compound, this reaction would likely lead to the formation of an alkene by abstracting a proton from an adjacent carbon on the cyclopentane ring. The major product is typically the less substituted alkene (Hofmann's rule). openstax.org
The structure of this compound, featuring a quaternary carbon atom linking the two rings, is a spirocyclic framework at its core (specifically, a spiro[4.5]decane system if considering the phenyl ring as part of a larger fused system). Further spiroannulations would involve forming another ring at this spiro-center. This could be envisioned through multi-step synthetic sequences, for example, by introducing a reactive side chain on the amine nitrogen that could subsequently undergo an intramolecular cyclization with either the cyclopentane or the phenyl ring. Such pathways are not spontaneous and would require targeted synthetic design.
Reactivity and Functionalization of the Difluorophenyl Group
The electronic properties of the difluorophenyl ring govern its susceptibility to aromatic substitution reactions. The two fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are controlled by the existing substituents.
Substituent Effects:
Fluorine Atoms: Halogens are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring and destabilizes the cationic intermediate (arenium ion). masterorganicchemistry.com However, they are ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance (+R effect) to stabilize the intermediate when the electrophile adds to the ortho or para positions.
Alkylamino Group: The C(NH₂) (CH₂)₄- group is an alkyl group, which is weakly activating and an ortho, para-director.
Regioselectivity: The position of electrophilic attack is a result of the combined directing effects of the three substituents. The fluorine at C-2 directs ortho (C-3) and para (C-5). The fluorine at C-4 directs ortho (C-3, C-5). The alkyl group at C-1 directs ortho (C-2, C-6) and para (C-4). The positions C-2 and C-4 are already substituted. The most likely positions for substitution are C-3 and C-5, which are activated by both fluorine atoms via resonance. Given the deactivating nature of the fluorine atoms, forcing conditions (e.g., strong Lewis acid catalysts, high temperatures) would likely be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orglibretexts.org
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -F | C-2, C-4 | -I (Strongly deactivating) | +R (Weakly activating) | Deactivating | Ortho, Para |
| -C₅H₉N | C-1 | +I (Weakly activating) | N/A (Alkyl) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.org This reaction is the opposite of SₑAr: the aromatic ring is electron-poor and is attacked by a nucleophile. masterorganicchemistry.com
Reaction Viability: The 2,4-difluorophenyl group is a prime candidate for SₙAr. The fluorine atoms are potent electron-withdrawing groups that activate the ring towards nucleophilic attack. libretexts.org Furthermore, fluoride (B91410) is an excellent leaving group in the SₙAr mechanism. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov
Regioselectivity: In a 2,4-difluorophenyl system, substitution can occur at either the C-2 or C-4 position. The regioselectivity depends on the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the site of attack provide this stabilization. libretexts.org In this molecule, attack at C-2 would be stabilized by the fluorine at C-4 (para), and attack at C-4 would be stabilized by the fluorine at C-2 (ortho). The presence of two activating fluorine atoms suggests that substitution is feasible at either position with strong nucleophiles (e.g., alkoxides, amines), potentially leading to a mixture of products. nih.gov
| Feature | Electrophilic Aromatic Substitution (SₑAr) | Nucleophilic Aromatic Substitution (SₙAr) |
|---|---|---|
| Attacking Species | Electrophile (e.g., NO₂⁺) | Nucleophile (e.g., RO⁻, R₂NH) |
| Ring Requirement | Electron-rich (favored by activating groups) | Electron-poor (favored by deactivating groups) masterorganicchemistry.com |
| Role of Fluorine | Deactivating, slows reaction | Activating, facilitates reaction libretexts.org |
| Intermediate | Cationic (Arenium ion) | Anionic (Meisenheimer complex) nih.gov |
| Leaving Group | H⁺ | F⁻ |
Photochemical Reactivity and Photocatalysis in Related Cyclic Amines
The photochemical behavior of cyclic amines is a rich field, largely driven by single-electron transfer (SET) processes, often facilitated by photoredox catalysis. For cyclic amines, these reactions typically proceed through the formation of an amine radical cation, which is a key reactive intermediate. acs.org
Visible-light photoredox catalysis is a powerful method for generating these intermediates. mdpi.com The process is initiated when a photocatalyst (such as ruthenium or iridium complexes) absorbs visible light and enters an excited state. This excited photocatalyst can then engage in an electron transfer with the cyclic amine. The amine, acting as a reductive quencher, donates an electron to the excited photocatalyst, forming the amine radical cation. acs.org
Once formed, the amine radical cation can undergo several transformations. A common pathway is the deprotonation at the carbon alpha to the nitrogen, leading to the formation of a highly reactive α-amino radical. acs.orgnih.gov This radical is a key intermediate for C-C bond formation, as it can be engaged in various coupling reactions. mdpi.com For instance, photocatalytic strategies have been developed for the α-functionalization of amines where these radicals react with electron-poor olefins. nih.gov
Alternatively, the amine radical cation can lead to the formation of an iminium ion. acs.org This can occur through a subsequent oxidation step or via a hydrogen atom transfer (HAT) process. Iminium ions are electrophilic and are susceptible to attack by a wide range of nucleophiles, enabling diverse functionalization at the α-position.
Studies on the core modification of cyclic aliphatic amines have utilized riboflavin/photo-irradiation approaches. acs.org In these systems, an oxidant like peroxydisulfate (B1198043) mediates the oxidation of the amine, leading to oxidative C-N and C-C bond cleavage. This can result in ring-opening reactions to form linear aldehydes or carboxylic acids. acs.org
| Intermediate | Formation Pathway | Subsequent Reactivity | Reference |
|---|---|---|---|
| Amine Radical Cation | Single-Electron Transfer (SET) from amine to excited photocatalyst. | Deprotonation to α-amino radical or oxidation to iminium ion. | acs.org |
| α-Amino Radical | Deprotonation of amine radical cation at α-carbon. | Radical-radical couplings, addition to alkenes. | mdpi.comnih.gov |
| Iminium Ion | Oxidation of α-amino radical or amine radical cation. | Nucleophilic attack at α-carbon. | acs.org |
Catalytic Hydrogenation and Reduction Mechanisms
Catalytic hydrogenation is a fundamental reaction for the reduction of various functional groups and is highly relevant in the synthesis and transformation of amines. While the target compound is already an amine, understanding reduction mechanisms is key to its synthesis, particularly via reductive amination of a ketone precursor, 2,4-difluorophenyl cyclopentyl ketone.
Reductive amination is a primary method for synthesizing amines from ketones or aldehydes. wikipedia.orgorgoreview.com This process involves two main steps:
Imine Formation: The ketone reacts with an amine source (e.g., ammonia (B1221849) for a primary amine) under weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form an imine (or an iminium ion). wikipedia.org
Reduction: The intermediate imine is then reduced to the final amine. wikipedia.org
A variety of reducing agents can be employed for the reduction step. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) are often preferred because they are selective for the iminium ion over the ketone, allowing the reaction to be performed in one pot. wikipedia.orgyoutube.comlibretexts.org Stronger reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used, but they may also reduce the starting ketone, leading to a mixture of products. youtube.com
Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst is a widely used method. wikipedia.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. google.com The reaction involves the adsorption of the imine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N double bond. Homogeneous catalysts, such as those based on iridium, have also been shown to be effective. wikipedia.org
Another relevant reduction is the hydrogenolysis of N-benzyl groups, a common protecting group strategy in amine synthesis. This is typically achieved by catalytic hydrogenation with a palladium catalyst (e.g., Pd/C or Pd(OH)₂). researchgate.netthieme-connect.com Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, offers a milder, non-pressurized alternative for this transformation. thieme-connect.commdma.ch
| Method | Reagents/Catalyst | Intermediate | Key Features | Reference |
|---|---|---|---|---|
| One-Pot Reductive Amination | Ketone/Aldehyde, Amine, NaBH₃CN or NaBH(OAc)₃ | Imine/Iminium ion | Mild conditions; selective reduction of iminium ion. | wikipedia.orglibretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Imine | Widely used in industry; can require pressure. | wikipedia.orggoogle.com |
| Leuckart Reaction | Formic acid or Ammonium formate | N-formyl derivative | Uses a hydrogen donor instead of H₂ gas; requires high temperatures. | wikipedia.org |
| Catalytic Transfer Hydrogenolysis | Ammonium formate or Hydrazine, Pd/C | N-Benzyl Amine | Debenzylation under neutral, non-pressurized conditions. | thieme-connect.commdma.ch |
Oxidation Pathways
The oxidation of tertiary cyclic amines like this compound can proceed through several pathways, often involving the carbon atom alpha to the nitrogen. These reactions are valuable for further functionalization or degradation of the amine structure.
A primary oxidation pathway involves a two-electron oxidation process that generates an iminium ion intermediate. rsc.org This can be achieved using various chemical oxidants or through electrochemical methods. The iminium ion is a versatile intermediate that can be trapped by nucleophiles or react with water. Reaction with water leads to the formation of a hemiaminal (or α-hydroxy amine), which is often unstable. dtic.mil This hemiaminal can exist in equilibrium with a ring-opened amino-aldehyde, or it can be further oxidized to a lactam (a cyclic amide). acs.orgnih.gov
For instance, the oxidation of N-aryl cyclic amines can be regioselectively achieved to form N-aryl lactams. nih.gov Ozonation has been shown to be effective for this transformation. nih.gov Transition-metal-free methods using reagents like molecular iodine can also facilitate the chemoselective oxidation of C-H bonds adjacent to a cyclic amine to form lactams under mild conditions. thieme-connect.com
Metal-catalyzed oxidations are also common. Copper salts, in the presence of an oxidant like sodium persulfate, can mediate the oxidative ring-opening of cyclic amines to furnish carboxylic acids. acs.org The mechanism is proposed to involve a copper(I)/copper(II) cycle and the formation of an α-sulfate adduct that hydrolyzes to a hemiaminal. acs.org
The formation of amine radical cations, as discussed in the photochemical section, is also the first step in many oxidative processes. acs.org Following the initial one-electron oxidation, deprotonation at the α-carbon yields an α-amino radical. This radical can then be oxidized to the iminium cation, leading to the pathways described above. acs.org This stepwise process is central to many photoredox and electrochemical oxidation reactions. acs.orgacs.org
| Product Type | Key Intermediate | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Iminium Ion | Amine Radical Cation | Photoredox catalysis, Electrochemical oxidation | acs.orgacs.org |
| Lactam | Iminium Ion / Hemiaminal | O₃; I₂/Base; Transition metals (e.g., Cu, Fe) | nih.govthieme-connect.com |
| Ring-Opened Aldehyde/Carboxylic Acid | Hemiaminal | Cu(I)/Na₂S₂O₈; Riboflavin/Photo-irradiation | acs.org |
Computational Chemistry and Theoretical Investigations of 1 2,4 Difluorophenyl Cyclopentan 1 Amine
Density Functional Theory (DFT) Studies for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the structural and electronic properties of molecules.
A DFT study of 1-(2,4-Difluorophenyl)cyclopentan-1-amine would typically involve calculations to optimize the molecular geometry and determine the ground-state electronic energy. Different functionals and basis sets would be tested to find a level of theory that provides a balance between accuracy and computational cost. Such studies could yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) would be crucial for understanding the molecule's reactivity, with the energy gap between them indicating its chemical stability.
Table 5.1: Hypothetical DFT-Calculated Electronic Properties
| Property | Value |
|---|---|
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
The cyclopentane (B165970) ring in this compound is not planar and can adopt several conformations, such as the envelope and twist forms. A detailed conformational analysis would be necessary to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
The results of such an analysis would be represented as a potential energy surface or landscape, illustrating the low-energy conformations as minima on this surface. The relative energies of these conformers would allow for the determination of their population distribution at a given temperature according to the Boltzmann distribution.
DFT calculations are also a powerful tool for predicting various spectroscopic parameters. For this compound, it would be possible to calculate theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. These calculated frequencies, when scaled appropriately, can aid in the assignment of experimental spectra.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure.
Table 5.1.2: Hypothetical Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value |
|---|---|
| Key IR Frequencies (cm⁻¹) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is typically mapped onto the electron density surface, with different colors representing different values of the electrostatic potential.
For this compound, an MEP analysis would likely show negative potential (typically colored red) around the nitrogen atom of the amine group and the fluorine atoms, indicating regions that are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amine group, highlighting sites for nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For example, the mechanism of N-alkylation or N-acylation could be investigated to understand the reactivity of the amine group.
Intermolecular Interactions and Supramolecular Network Analysis
In the solid state, molecules of this compound would interact with each other through various non-covalent interactions, such as hydrogen bonding (involving the amine group) and halogen bonding (involving the fluorine atoms). Computational methods can be used to analyze and quantify these interactions.
Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis could be applied to a model of a molecular cluster or a crystal lattice to identify and characterize the different types of intermolecular interactions and to understand how they contribute to the formation of the supramolecular network.
Quantum Chemical Calculations for Mechanistic Insights
Beyond reaction mechanisms, quantum chemical calculations can provide deeper mechanistic insights into the intrinsic properties of this compound. For instance, Natural Bond Orbital (NBO) analysis could be used to study charge delocalization and hyperconjugative interactions within the molecule. Fukui functions and local softness indices could be calculated to provide a more quantitative measure of the reactivity of different atomic sites. These advanced calculations would offer a comprehensive understanding of the electronic factors that govern the behavior of this compound.
Structure Activity Relationship Sar Studies for 1 2,4 Difluorophenyl Cyclopentan 1 Amine Analogues
Influence of Fluorine Atom Position and Number on Activity Profiles
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the context of arylcycloalkylamine NMDA receptor antagonists, the position and number of fluorine atoms on the aryl ring are critical determinants of activity.
The 2,4-difluoro substitution pattern on the phenyl ring of the parent compound creates a distinct electronic profile. The two fluorine atoms act as strong electron-withdrawing groups through the inductive effect, which can influence cation-π interactions with the receptor binding site. This pattern is often employed to enhance potency and alter pharmacokinetic properties.
While direct SAR data for the fluorinated cyclopentylamine (B150401) series is limited, studies on closely related arylcycloheptylamines provide valuable insights. Research comparing fluorinated analogues in this series demonstrated that a 3-fluoro substituent resulted in a higher affinity for the NMDA receptor than a 4-fluoro substituent. researchgate.net This suggests that the position of the electron-withdrawing group on the aromatic ring is not interchangeable and that specific regions of the binding pocket are highly sensitive to electronic and steric changes. The 2,4-difluoro pattern combines the effects of substitution at both an ortho- and para-position, which can lead to a unique and often potent activity profile compared to mono-fluorinated or non-fluorinated counterparts.
| Compound Analogue (Arylcycloheptylamine Series) | Aryl Substitution | Relative NMDA Receptor Affinity |
| Analogue 1 | 3-Fluoro | Higher |
| Analogue 2 | 4-Fluoro | Lower |
| Analogue 3 | Unsubstituted | Baseline |
Table 1: Illustrative comparison of NMDA receptor affinity based on fluorine position in the related arylcycloheptylamines series. Data derived from findings in Sun et al., 2014. researchgate.net
Stereochemical Purity and Enantiomeric Excess in Biological Context
The 1-(2,4-Difluorophenyl)cyclopentan-1-amine molecule possesses a chiral center at the C1 position of the cyclopentane (B165970) ring, meaning it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological targets like receptors and enzymes.
The NMDA receptor channel, the target for this compound class, presents a chiral binding environment. Consequently, one enantiomer typically exhibits a better geometric and electronic complementarity with the binding site, resulting in a higher affinity and greater antagonist activity. This is well-documented for the closely related arylcyclohexylamine, ketamine. The (S)-enantiomer of ketamine, also known as esketamine, displays a three- to four-fold greater binding affinity for the NMDA receptor than its counterpart, (R)-ketamine. nih.gov This difference in affinity translates to (S)-ketamine being a more potent anesthetic and analgesic. nih.gov Structural studies reveal that specific residues within the channel pore, such as asparagine and leucine, form key hydrogen-bond and hydrophobic interactions that are stereoselective. sci-hub.se
Therefore, stereochemical purity is paramount for analogues of this compound. The use of a racemic mixture means that 50% of the substance may be significantly less potent or could potentially interact with off-target sites, contributing to undesirable effects. A high enantiomeric excess of the more active enantiomer (the eutomer) is crucial for maximizing therapeutic efficacy and achieving a more predictable pharmacological profile.
Impact of Cyclopentane Ring Substitutions on Molecular Interactions
The cyclopentane ring serves as a critical scaffold, holding the aryl group and the amine in a defined three-dimensional orientation necessary for proper insertion and binding within the NMDA receptor channel. Modifications to this ring can profoundly impact molecular interactions and, consequently, biological activity.
Introducing substituents onto the cyclopentane ring can alter the compound's profile in several ways:
Steric Effects: The addition of alkyl or other groups can introduce steric bulk. Depending on the size and location of the substituent, this can either produce steric hindrance that prevents the molecule from fitting into the binding pocket, thus reducing affinity, or it could lead to new, favorable van der Waals interactions with hydrophobic pockets in the receptor, potentially increasing affinity.
Conformational Changes: The cyclopentane ring is not planar and exists in envelope or twist conformations. Substituents can influence the preferred conformation, thereby subtly altering the spatial relationship between the essential pharmacophoric elements—the aryl ring and the amine. This can fine-tune the molecule's alignment within the binding site.
Introduction of New Chiral Centers: Adding a substituent to any position other than C1 creates at least one additional stereocenter, leading to the formation of diastereomers. Diastereomers have different physical properties and three-dimensional shapes, which can result in significant variations in their ability to bind to the receptor.
While specific SAR studies detailing substitutions on the cyclopentane ring for this class of compounds are not widely available, the principles of medicinal chemistry suggest that this is a sensitive region for modification, where even small changes could lead to substantial gains or losses in activity.
Substituent Effects on the Aryl Ring and Their Biological Ramifications
The aryl moiety is a key feature for arylcycloalkylamine antagonists, engaging in crucial binding interactions within the NMDA receptor channel. The nature and position of substituents on this ring, beyond the foundational fluorine atoms, have a significant impact on binding affinity and biological activity. The effects of these substituents can be broadly categorized as electronic and steric.
Electronic Effects: The binding of the aryl ring within the receptor is thought to involve hydrophobic and cation-π interactions. The electronic nature of the ring, therefore, plays a direct role.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or additional halogens increase the positive electrostatic potential on the ring hydrogens and withdraw electron density from the π-system. As seen with the parent 2,4-difluoro compound, strong EWGs are often favorable for potent NMDA antagonism.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density to the π-system. In related series, such as fluorinated phenylcyclopropylamines, the introduction of EDGs has been shown to have a different impact on activity compared to EWGs. nih.gov The optimal electronic profile depends on the specific interactions within the binding site.
Steric Effects: The size and position of substituents are critical. The binding pocket has finite dimensions, and bulky groups in the wrong position can cause steric clashes that prevent optimal binding. Ortho-substituents, for instance, can force the aryl ring to rotate, changing its orientation relative to the rest of the molecule and the receptor.
| Aryl Substituent (Position) | General Electronic Effect | Expected Impact on NMDA Receptor Affinity |
| H (Unsubstituted) | Neutral | Baseline |
| 4-F | Inductively Withdrawing | Increase |
| 2,4-di-F | Strongly Inductively Withdrawing | Potent Increase |
| 4-OCH₃ | Resonance Donating | Likely Decrease |
| 4-CH₃ | Inductively Donating | Variable / Minor Decrease |
| 4-NO₂ | Strongly Withdrawing | Variable (may increase affinity if sterics allow) |
Table 2: An illustrative table summarizing the expected impact of various aryl substituents on NMDA receptor affinity based on general SAR principles for arylcycloalkylamine antagonists.
Design Principles for Conformationally Restricted Cyclic Amine Analogues
A fundamental principle in modern drug design is the use of conformational restriction to enhance potency and selectivity. Flexible molecules must adopt a specific "bioactive conformation" to bind to a receptor, a process that is entropically unfavorable. By designing molecules that are pre-organized into this bioactive shape, the entropic penalty of binding is reduced, leading to a significant increase in binding affinity. nih.gov
Cyclic amine analogues, such as this compound, inherently leverage this principle. The cyclopentane ring serves as a conformationally restricted scaffold. It constrains the relative positions of the amine nitrogen and the phenyl ring, limiting the number of possible low-energy conformations the molecule can adopt. This rigidity ensures that a higher population of the molecules exists in a shape that is complementary to the NMDA receptor's PCP binding site. nih.gov
Further design principles for this class include:
Ring Size Variation: Exploring different ring sizes (e.g., cyclobutane, cyclohexane, cycloheptane) alters the angles and distances between the pharmacophoric groups, allowing for the optimization of the fit within the binding site of different NMDA receptor subtypes.
Introduction of Unsaturation: Incorporating double bonds into the cyclic scaffold can further flatten and rigidify the structure, leading to more defined conformations.
Fused Ring Systems: Creating bicyclic or polycyclic analogues is an advanced strategy to severely limit conformational freedom. This can lead to highly potent and selective compounds by locking the molecule into an ideal bioactive conformation. nih.gov
Mechanistic Biological Studies of 1 2,4 Difluorophenyl Cyclopentan 1 Amine Analogues in Vitro Investigations
Molecular Target Identification and Binding Affinities
Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular targets and binding affinities of 1-(2,4-difluorophenyl)cyclopentan-1-amine or its close analogues. While the presence of the 2,4-difluorophenyl group in a molecule can enhance its binding affinity to target proteins, specific in vitro studies to identify these targets for this particular compound have not been reported. The investigation of a compound's interaction with a panel of known biological targets is a critical step in drug discovery to understand its potential therapeutic applications and off-target effects. Without such studies, the molecular basis of any biological activity of this compound remains speculative.
Enzyme Inhibition Kinetic Studies (In Vitro)
Detailed in vitro enzyme inhibition kinetic studies for this compound and its direct analogues are not available in the current body of scientific literature. Enzyme inhibition assays are fundamental in determining a compound's potential to modulate enzymatic activity, providing key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netnih.gov Such studies are crucial for the development of enzyme inhibitors as therapeutic agents. For instance, analogues of 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines have been evaluated for their inhibition of dipeptidyl peptidase-4 (DPP-4), demonstrating the potential of difluorophenyl-containing compounds to act as enzyme inhibitors. nih.gov However, similar detailed kinetic analyses for this compound are yet to be published.
Receptor Interaction Profiling
Comprehensive in vitro receptor interaction profiling for this compound and its close analogues has not been documented in publicly accessible research. Receptor binding assays are employed to determine the affinity of a compound for a wide range of receptors, providing insights into its potential pharmacological effects. For example, studies on other compounds with fluorophenyl groups, such as 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (B6355638) (NRA0161), have shown high affinity for dopamine (B1211576) D(4) and 5-HT(2A) receptors. nih.gov This highlights the importance of the fluorophenyl moiety in receptor interactions. However, without specific binding data for this compound, its receptor interaction profile remains unknown.
In Vitro Antimicrobial and Antibacterial Activity Assessments
While specific data on the antimicrobial and antibacterial activity of this compound is not available, studies on structurally related compounds containing a 2,4-difluorophenyl group suggest that this moiety can contribute to antimicrobial properties.
A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net Some of these compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains. researchgate.net For instance, 6-[5-(2,4-Difluorophenyl)furan-2-yl]nicotinamidine hydrochloride salt has been evaluated for its antimicrobial activity, with minimum inhibitory concentration (MIC) values determined against various microorganisms. nih.gov
Another study on fluorobenzoylthiosemicarbazides, which contain a fluorophenyl group, demonstrated that these compounds were active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected 2,4-Difluorophenyl Analogues
| Compound/Derivative | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives | Various pathogenic bacteria and fungi | Good antimicrobial activity | researchgate.net |
| 6-[5-(2,4-Difluorophenyl)furan-2-yl]nicotinamidine hydrochloride salt | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus megaterium | MICs in the range of 10–20 μM | nih.gov |
Note: The data presented is for analogues and not for this compound itself.
Mechanistic Investigations of Cellular Pathways (In Vitro)
There is no published in vitro data on the mechanistic investigations of cellular pathways for this compound or its direct analogues. Such studies, which often involve techniques like cell-based assays, Western blotting, and transcriptomics, are essential for understanding how a compound exerts its biological effects at a cellular level. For example, studies on novel 1,2,4-triazine (B1199460) derivatives have examined their role against oxidative stress in rat pheochromocytoma (PC12) cell lines, showing a reduction in caspase-3 activation and impairment of NF-κB activation. nih.gov These types of investigations are necessary to elucidate the cellular mechanisms of action for this compound.
Development as Chemical Probes for Biological Systems
The potential of this compound or its analogues as chemical probes for biological systems has not been explored in the available literature. A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or pathway in a biological system. nih.gov The development of a chemical probe requires extensive characterization, including demonstration of high potency, selectivity, and a well-defined mechanism of action. nih.gov While the 2,4-difluorophenyl moiety is present in some compounds investigated as inhibitors, such as an inhibitor of the adapter protein-2 associated kinase 1 (AAK1), there is no evidence to suggest that this compound itself has been developed or utilized as a chemical probe. nih.gov
Emerging Research Directions and Future Perspectives in 1 2,4 Difluorophenyl Cyclopentan 1 Amine Chemistry
Integration of High-Throughput Screening and Computational Methods
The discovery and optimization of lead compounds in drug development are increasingly reliant on the synergy between high-throughput screening (HTS) and computational chemistry. For derivatives of 1-(2,4-difluorophenyl)cyclopentan-1-amine, this integrated approach is pivotal for efficiently navigating the vast chemical space to identify molecules with desired biological activities.
High-Throughput Screening (HTS): HTS allows for the rapid assessment of large libraries of chemical compounds against specific biological targets. In the context of this compound, HTS methodologies can be employed to screen for analogues that exhibit inhibitory or modulatory effects on enzymes, receptors, or protein-protein interactions implicated in various diseases. Advanced techniques such as those coupling ambient ionization sources with trapped ion mobility spectrometry (TIMS) and tandem mass spectrometry (MS/MS) offer rapid characterization and screening of analog libraries with high sensitivity. nih.gov This approach enables the efficient identification of "hits" from a combinatorial library of derivatives, which can then be prioritized for further investigation.
Computational Methods: In silico studies, including virtual screening and molecular docking, serve as powerful predictive tools to guide the synthesis of novel analogues. nih.gov By modeling the interaction of this compound derivatives with the binding sites of biological targets, researchers can predict binding affinities and modes of action. This computational pre-assessment helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. For instance, docking studies could be used to evaluate the binding of a library of virtual analogues against a panel of kinases or G-protein coupled receptors, two important classes of drug targets.
The integration of these two powerful techniques creates a cyclical workflow where computational models are refined based on experimental HTS data, leading to the design of more focused and potent compound libraries for subsequent screening.
| Methodology | Application to this compound Research | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen libraries of analogues for activity against various biological targets (e.g., enzymes, receptors). | Identification of "hit" compounds with desired biological activity for further development. |
| Virtual Screening | In silico screening of large virtual libraries of derivatives against specific protein targets. | Prioritization of compounds for synthesis and biological evaluation based on predicted binding affinity. |
| Molecular Docking | Predict the binding mode and affinity of analogues within the active site of a target protein. | Understanding of structure-activity relationships (SAR) to guide lead optimization. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized analogues. |
Advanced Methodologies for Stereocontrol and Scale-Up Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of advanced synthetic methodologies that allow for precise stereocontrol is crucial. Furthermore, for a compound to be viable as a therapeutic agent or a building block in materials science, its synthesis must be scalable, efficient, and cost-effective.
Stereocontrol: The cyclopentylamine (B150401) core of this compound contains a stereocenter at the C1 position. The synthesis of enantiomerically pure forms of this compound and its derivatives is a key area of research. Methodologies for the stereocontrolled preparation of substituted cyclopentanes are of high relevance. researchgate.net Future research will likely focus on the development of asymmetric syntheses, potentially employing chiral catalysts or auxiliaries to achieve high enantiomeric excess. Strategies such as asymmetric cyclization reactions or the resolution of racemic mixtures using chiral chromatography are being explored.
Scale-Up Synthesis: The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For this compound, research is focused on developing robust and scalable synthetic routes. This includes optimizing reaction conditions, minimizing the use of hazardous or expensive reagents, and developing purification methods that are amenable to large-scale production. google.com Methodologies such as the Curtius rearrangement, which can be used to convert carboxylic acids to amines, have been successfully applied in the scalable synthesis of other cyclic amines and could be adapted for this compound. nih.gov The development of continuous flow processes is another promising avenue for the efficient and safe production of this amine and its derivatives on a large scale.
| Synthetic Challenge | Advanced Methodology | Potential Advantage |
| Stereocontrol | Asymmetric catalysis, Chiral auxiliaries, Enzymatic resolution | Access to enantiomerically pure compounds with specific biological activities. |
| Process Safety and Efficiency | Continuous flow chemistry, Telescoping reactions | Reduced handling of hazardous intermediates, improved heat transfer, and higher throughput. |
| Cost-Effectiveness | Use of cheaper starting materials, Catalyst recycling, High-yield reactions | Lowering the overall cost of production for commercial viability. |
| Environmental Impact | Green chemistry principles (e.g., use of benign solvents, atom economy) | Minimizing the environmental footprint of the synthetic process. |
Exploration of Novel Bioactive Analogues and Scaffolds
The core structure of this compound serves as a versatile scaffold for the generation of novel bioactive analogues. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationship (SAR) and discover compounds with improved potency, selectivity, and pharmacokinetic properties.
Analogues: The exploration of novel analogues can involve modifications at several positions:
Aromatic Ring: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems can significantly impact biological activity.
Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring or changing the ring size can influence the compound's conformation and interaction with biological targets.
Amine Group: Derivatization of the primary amine to secondary or tertiary amines, amides, sulfonamides, or other functional groups can modulate the compound's physicochemical properties and biological activity.
The synthesis and biological evaluation of such analogues are central to identifying new therapeutic leads. The exploration of heterocyclic scaffolds, such as 1,2,4-oxadiazoles and 1,2,4-triazoles, which have shown a wide range of biological activities, could be a fruitful direction for designing novel derivatives. mdpi.commdpi.com
| Scaffold/Analogue Type | Rationale for Exploration | Potential Therapeutic Areas |
| Phenyl Ring Modifications | To modulate electronic properties and interactions with the target. | Oncology, Infectious Diseases, CNS Disorders |
| Cycloalkyl Ring Variations | To alter conformational constraints and improve binding affinity. | Inflammation, Metabolic Diseases |
| Amine Derivatization | To enhance metabolic stability and cell permeability. | Various, depending on the nature of the derivative. |
| Hybrid Molecules | To combine the pharmacophoric features of the parent compound with other known bioactive moieties. | To achieve synergistic effects or multi-target activity. |
Applications in Chemical Biology and Materials Science
Beyond its potential in medicinal chemistry, the unique structural features of this compound and its derivatives open up possibilities in the fields of chemical biology and materials science.
Chemical Biology: In chemical biology, small molecules are used as tools to probe and understand complex biological processes. Derivatives of this compound could be developed as chemical probes. For instance, by attaching a fluorescent tag or a photoaffinity label, these molecules could be used to identify and visualize their cellular targets, elucidate biological pathways, and study protein function in living systems.
Materials Science: The rigid cyclopentyl scaffold and the presence of the difluorophenyl group suggest potential applications in materials science. For example, cyclopentane (B165970) derivatives have been used as bifunctional monomers in poly-condensation reactions to create novel polymers. rsc.org The difluorophenyl moiety can impart specific properties such as increased thermal stability, altered electronic characteristics, and modified intermolecular interactions. The incorporation of this compound into polymers or organic materials could lead to the development of new materials with tailored properties for applications in electronics, optics, or as advanced coatings. Furthermore, the study of related difluorophenyl-containing radical species has shown interesting magnetic properties, suggesting that derivatives of the title compound could be explored for their potential in molecular magnetism. mdpi.com
| Field | Potential Application | Key Structural Features |
| Chemical Biology | Development of chemical probes (e.g., fluorescently labeled) to study biological systems. | Specific binding to a biological target, amenability to chemical modification. |
| Polymer Chemistry | Use as a monomer or building block for the synthesis of novel polymers with unique properties. | Rigid cyclopentane core, functional amine group for polymerization. |
| Materials Science | Creation of organic materials with specific electronic or optical properties. | Difluorophenyl group influencing packing and electronic characteristics. |
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)cyclopentan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclopentane derivatives reacting with 2,4-difluoroaniline under controlled conditions. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance selectivity .
- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic amines .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves cyclopentane and aromatic proton environments .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives .
- HPLC-MS : Validates purity (>95%) and molecular weight via electrospray ionization (ESI-MS) .
Q. How should researchers handle stability and storage challenges?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and re-test purity before critical experiments .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s electronic properties and bioactivity?
Fluorine atoms:
- Enhance Lipophilicity : Increase membrane permeability, critical for CNS-targeting drug candidates .
- Electron-Withdrawing Effects : Stabilize intermediates in substitution reactions (e.g., SNAr) and modulate aromatic ring reactivity .
- Bioactivity : Fluorine’s electronegativity improves binding affinity to enzymes (e.g., kinases) via dipole interactions; compare IC₅₀ values of fluorinated vs. non-fluorinated analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Verification : Re-test compounds using orthogonal methods (e.g., NMR + LC-MS) to rule out impurities .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
- Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation as a confounding factor .
Q. How can reaction mechanisms (e.g., oxidation, substitution) be elucidated for this compound?
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates for substitution pathways .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in oxidation reactions (e.g., ketone formation) .
Q. What advanced methods address low detectability in analytical quantification?
Q. How can structure-activity relationship (SAR) studies guide drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
